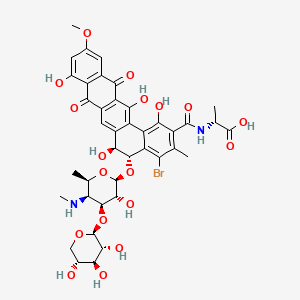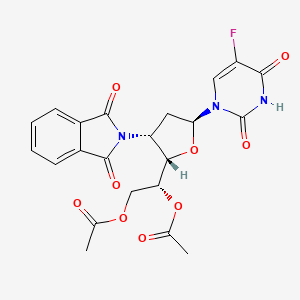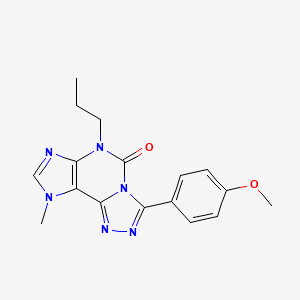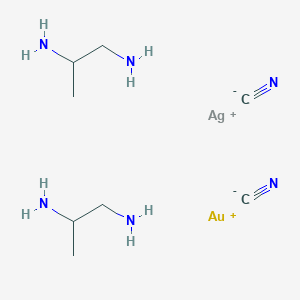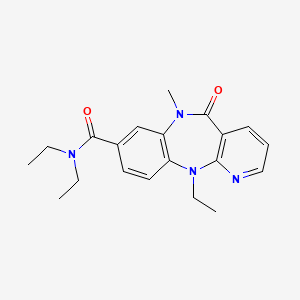
8-(N,N-Diethylaminocarbonyl)-N11-ethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(N,N-Diethylaminocarbonyl)-N11-ethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one is a complex organic compound that belongs to the benzodiazepine family Benzodiazepines are known for their wide range of applications, particularly in medicine as anxiolytics, sedatives, and muscle relaxants
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-(N,N-Diethylaminocarbonyl)-N11-ethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one typically involves multi-step organic reactions. The process may start with the preparation of the pyrido[2,3-b][1,5]benzodiazepine core, followed by the introduction of the N,N-diethylaminocarbonyl group and the ethyl and methyl substituents. Common reagents used in these steps include alkyl halides, amines, and carbonyl compounds. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality, and implementing safety measures. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
8-(N,N-Diethylaminocarbonyl)-N11-ethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted benzodiazepines.
Aplicaciones Científicas De Investigación
Chemistry: As a complex organic molecule, it can be used in studies of reaction mechanisms, synthesis methods, and structure-activity relationships.
Biology: The compound may be investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Given its benzodiazepine core, it may have potential as a therapeutic agent for conditions such as anxiety, insomnia, and muscle spasms.
Industry: The compound could be used in the development of new materials, pharmaceuticals, and chemical processes.
Mecanismo De Acción
The mechanism of action of 8-(N,N-Diethylaminocarbonyl)-N11-ethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one likely involves interactions with specific molecular targets, such as neurotransmitter receptors in the central nervous system. These interactions can modulate the activity of neurotransmitters, leading to effects such as sedation, anxiolysis, and muscle relaxation. The exact pathways and molecular targets would require further research to elucidate.
Comparación Con Compuestos Similares
Similar Compounds
Diazepam: A well-known benzodiazepine used as an anxiolytic and sedative.
Lorazepam: Another benzodiazepine with similar therapeutic applications.
Alprazolam: Commonly used for the treatment of anxiety and panic disorders.
Uniqueness
8-(N,N-Diethylaminocarbonyl)-N11-ethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one is unique due to its specific substituents and structure, which may confer distinct chemical and biological properties compared to other benzodiazepines. These unique features could potentially lead to novel applications and therapeutic benefits.
Propiedades
Número CAS |
133626-79-6 |
|---|---|
Fórmula molecular |
C20H24N4O2 |
Peso molecular |
352.4 g/mol |
Nombre IUPAC |
N,N,11-triethyl-6-methyl-5-oxopyrido[3,2-c][1,5]benzodiazepine-8-carboxamide |
InChI |
InChI=1S/C20H24N4O2/c1-5-23(6-2)19(25)14-10-11-16-17(13-14)22(4)20(26)15-9-8-12-21-18(15)24(16)7-3/h8-13H,5-7H2,1-4H3 |
Clave InChI |
ULGJRFORTDIWQR-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=C(C=C(C=C2)C(=O)N(CC)CC)N(C(=O)C3=C1N=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


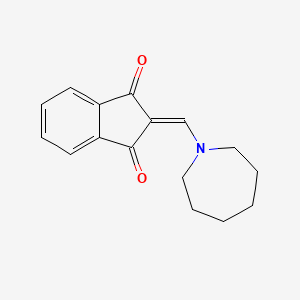
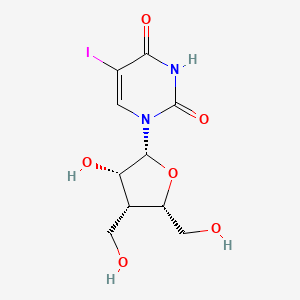
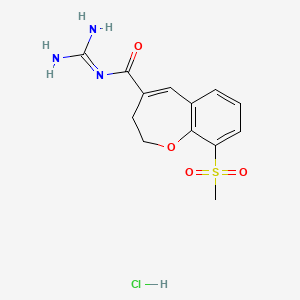

![3-[7-carbamoyl-5-[(2R)-2-[2-(2-ethoxyphenoxy)ethylamino]propyl]indol-1-yl]propyl 2,2-dimethylpropanoate](/img/structure/B12781965.png)
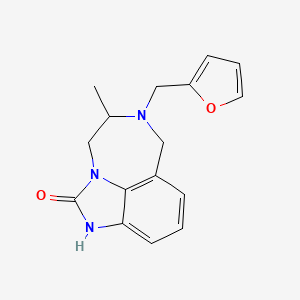
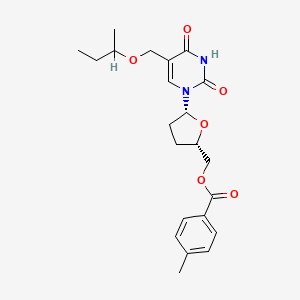
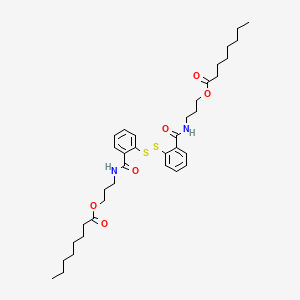
![1,1,2,2-Tetrafluoroethene;2,3,3,3-tetrafluoro-2-[1,1,2,2,3,3-hexafluoro-3-(1,2,2-trifluoroethenoxy)propoxy]propanenitrile;1,1,2-trifluoro-2-(trifluoromethoxy)ethene](/img/structure/B12781995.png)
